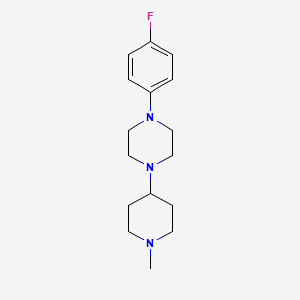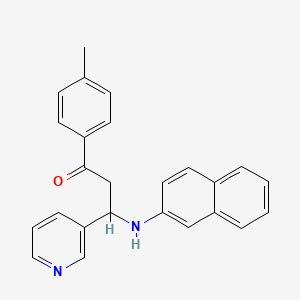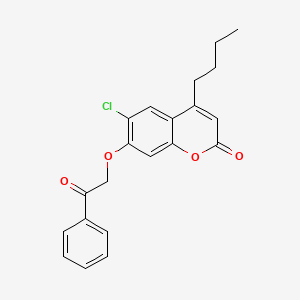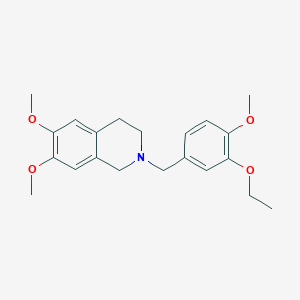![molecular formula C16H16BrClN2O3S B5035743 N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)
N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German multinational pharmaceutical company. Since then, BAY 41-2272 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in the relaxation of smooth muscles in blood vessels. By increasing the production of cGMP, N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 leads to the relaxation of smooth muscles in the blood vessels of the lungs, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and to improve endothelial function, which is important for the health of blood vessels. N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological conditions such as Alzheimer's disease.
実験室実験の利点と制限
N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, which makes it a useful tool for studying the role of sGC and cGMP in various physiological processes. However, one limitation of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 is that it is not selective for sGC, meaning that it can also activate other enzymes that produce cGMP. This can make it difficult to interpret the results of experiments that use N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 as a tool.
将来の方向性
There are several potential future directions for research on N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272. One area of interest is in the development of more selective sGC activators, which could help to minimize the off-target effects of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272. Another area of research is in the use of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 as a potential therapeutic agent for other conditions, such as Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the use of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 in combination with other drugs for the treatment of pulmonary hypertension and other cardiovascular conditions.
In conclusion, N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It has a well-understood mechanism of action and has been extensively studied for its effects on blood pressure, inflammation, endothelial function, and neuroprotection. While there are some limitations to its use in laboratory experiments, N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 remains a useful tool for studying the role of sGC and cGMP in various physiological processes. There are also several potential future directions for research on N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272, including the development of more selective sGC activators and the use of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 as a potential therapeutic agent for other conditions.
合成法
The synthesis of N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 involves the reaction of 2-bromoaniline with 4-chlorobenzenesulfonyl chloride, followed by the addition of diethylamine and subsequent reaction with ethyl chloroformate. The final product is obtained after purification through crystallization.
科学的研究の応用
N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide 41-2272 has been shown to relax the smooth muscles in the blood vessels of the lungs, leading to a decrease in blood pressure and an improvement in symptoms.
特性
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-2-20(24(22,23)13-9-7-12(18)8-10-13)11-16(21)19-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGNNIZVCNBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)

![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)

![ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5035765.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)
